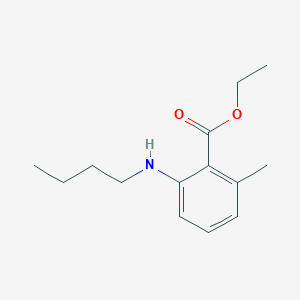

Ethyl 2-(butylamino)-6-methylbenzoate

Description

Ethyl 2-(butylamino)-6-methylbenzoate is a benzoate ester derivative featuring a butylamino substituent at the 2-position and a methyl group at the 6-position of the aromatic ring. This compound belongs to a broader class of amino-ester derivatives, which are notable for their applications in pharmaceuticals, agrochemicals, and materials science. Synthetically, such compounds are typically prepared via nucleophilic substitution or condensation reactions involving esterified benzoic acid derivatives and alkylamines .

Properties

CAS No. |

90259-54-4 |

|---|---|

Molecular Formula |

C14H21NO2 |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

ethyl 2-(butylamino)-6-methylbenzoate |

InChI |

InChI=1S/C14H21NO2/c1-4-6-10-15-12-9-7-8-11(3)13(12)14(16)17-5-2/h7-9,15H,4-6,10H2,1-3H3 |

InChI Key |

DATHCHCUAPEMSN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC=CC(=C1C(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The process involves condensing ethyl 2-amino-6-methylbenzoate with butyraldehyde in the presence of a reducing agent. Acetic acid or tosic acid catalyzes imine formation, followed by in situ reduction using sodium borohydride (NaBH₄) in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Optimized Protocol

- Imine Formation : Combine ethyl 2-amino-6-methylbenzoate (1 mol), butyraldehyde (1.2 mol), and acetic acid (1% w/w) in toluene. Reflux at 110°C for 4–6 hours.

- Reduction : Cool to 20–30°C, add NaBH₄ (2 mol) in DMF, and stir for 3–5 hours.

- Workup : Quench excess NaBH₄ with acetic acid, concentrate, and extract with ethyl acetate. Purify via vacuum distillation.

Table 1. Reductive Amination Yields Under Varied Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetic acid | Toluene | 110 | 6 | 84 |

| Tosic acid | Benzene | 100 | 5 | 78 |

| None | DMF | 90 | 8 | 65 |

Key factors influencing yield include solvent polarity (toluene > benzene > DMF) and acid catalyst concentration (1% optimal).

Direct Alkylation: Challenges in Regioselectivity and Stoichiometry

Direct alkylation of ethyl 2-amino-6-methylbenzoate with butyl halides offers a straightforward route but requires precise control to prevent over-alkylation.

Solvent and Base Selection

Reactions typically employ polar aprotic solvents (DMF, THF) with potassium carbonate (K₂CO₃) as a base to deprotonate the amine. Butyl bromide (1.1 eq) ensures mono-alkylation, though excess reagent risks forming quaternary ammonium salts.

Representative Procedure

- Suspend ethyl 2-amino-6-methylbenzoate (1 mol) and K₂CO₃ (2 mol) in DMF.

- Add butyl bromide (1.1 mol) dropwise at 25°C.

- Stir for 12–18 hours, extract with ethyl acetate, and purify via silica gel chromatography.

Table 2. Alkylation Efficiency Across Solvent Systems

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 25 | 59 | 92 |

| THF | NaHCO₃ | 40 | 47 | 85 |

| Acetonitrile | Cs₂CO₃ | 60 | 32 | 78 |

DMF outperforms other solvents due to its high polarity, which stabilizes the transition state.

Multi-Step Functionalization: Esterification Followed by Amine Modification

This approach synthesizes the benzoate ester before introducing the butylamino group, offering modularity for structural analogs.

Step 1: Synthesis of Ethyl 2-Amino-6-Methylbenzoate

The precursor is prepared via Fischer esterification of 2-amino-6-methylbenzoic acid with ethanol under acidic conditions.

Key Data

Step 2: Butylamino Group Introduction

Methods mirror Sections 1 and 2, with reductive amination preferred for higher efficiency.

Comparative Analysis of Methodologies

Table 3. Method Comparison for Ethyl 2-(Butylamino)-6-Methylbenzoate Synthesis

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Reductive Amination | High yield, one-pot synthesis | Requires anhydrous conditions | 75–84 |

| Direct Alkylation | Simple reagents | Over-alkylation risks | 32–59 |

| Multi-Step | Modular for derivatives | Lengthy purification | 60–72 |

Scalability and Industrial Considerations

Reductive amination is most suitable for large-scale production due to its high atom economy and minimal purification steps. Patent CN104086460B demonstrates scalability to 1 mol batches with 84% yield, while alkylation methods face cost barriers from solvent recovery.

Characterization and Quality Control

Critical analytical data for this compound:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(butylamino)-6-methylbenzoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(butylamino)-6-methylbenzoic acid and ethanol.

Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

Substitution: Various nucleophiles, such as halides or alkoxides, can be used under appropriate conditions.

Major Products Formed

Hydrolysis: 2-(butylamino)-6-methylbenzoic acid and ethanol.

Reduction: The corresponding alcohol.

Substitution: Depending on the nucleophile, different substituted products can be formed.

Scientific Research Applications

Ethyl 2-(butylamino)-6-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(butylamino)-6-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active 2-(butylamino)-6-methylbenzoic acid, which can interact with various enzymes and receptors in biological systems. The amino group may also play a role in binding to specific molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoate Esters

Ethyl 2-(butylamino)-4-(4-chlorophenyl)-6-phenylbenzoate (B2)

- Structure : Differs from the target compound by having a 4-chlorophenyl group at position 4 and a phenyl group at position 6 instead of a methyl group.

- Properties: Solid at room temperature (mp 85–86°C) due to increased crystallinity from the bulky 4-chlorophenyl substituent.

Ethyl 2-(butylamino)-6-(4-methylphenyl)-4-phenylbenzoate (B3)

- Structure : Features a 4-methylphenyl group at position 6 and a phenyl group at position 3.

- Properties : Exists as a viscous oil, contrasting with the solid state of B2. The methylphenyl group increases hydrophobicity, which may enhance membrane permeability in drug design .

TTC (2-(Dimethylamino)ethyl 4-(butylamino)benzoate)

- Structure: Contains a dimethylaminoethyl ester group instead of a simple ethyl ester. The tertiary amine at physiological pH (protonated) enhances water solubility compared to the target compound.

- Applications: A long-acting local anesthetic used in spinal and nerve block procedures. The dimethylamino group facilitates rapid onset of action, while the butylamino group prolongs duration .

Heterocyclic Analogues

N-Benzyl-2-(butylamino)-1H-benzo[d]imidazole-6-carboxamide (61)

- Structure : Replaces the benzoate ester with a benzimidazole core. The carboxamide and benzyl groups introduce hydrogen-bonding and π-π stacking capabilities.

- Applications: Studied as a necroptosis inhibitor.

Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate

- Structure : Incorporates a benzoxazole ring fused to the benzoate ester. The oxazole ring increases rigidity and electron-withdrawing effects, altering reactivity in synthetic pathways.

- Applications : A versatile intermediate in agrochemicals and pharmaceuticals, where the benzoxazole moiety improves photostability compared to simple esters .

Halogenated and Functionalized Derivatives

Ethyl 2-amino-6-chloro-3-methylbenzoate

- Structure: Substitutes the butylamino group with an amino group and introduces a chlorine atom at position 5.

- Properties: The chlorine atom increases electrophilicity, making it a reactive intermediate for cross-coupling reactions. The amino group allows for further derivatization (e.g., acylation or sulfonation) .

Key Comparative Data

Structural and Functional Insights

- Lipophilicity: The butylamino group in the target compound enhances lipid solubility compared to TTC’s dimethylamino group, which may affect tissue penetration and metabolic stability.

- Electron Effects : Methyl groups at position 6 (target compound) vs. chloro or phenyl groups (B2, B3) alter the aromatic ring’s electron density, influencing reactivity in electrophilic substitution reactions.

- Biological Activity: Benzoate esters with amino groups (e.g., target compound, TTC) are often explored for anesthetic or antioxidant roles, whereas benzimidazole/benzoxazole derivatives (e.g., Compound 61) target enzymatic pathways due to their heterocyclic scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.